molecular formula C20H18FNOS B11039803 11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one

11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one

Cat. No.: B11039803
M. Wt: 339.4 g/mol
InChI Key: VIBQRHWTFZQAMS-UHFFFAOYSA-N
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Description

11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one is a chemical compound known for its diverse pharmacological properties. It is commonly associated with its use in the pharmaceutical industry, particularly in the formulation of antipsychotic medications. This compound is characterized by its complex structure, which includes a fluorophenyl group, a methyl group, and a dibenzo-thiazepinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazepine Ring: This step involves the cyclization of a suitable precursor to form the thiazepine ring. The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF).

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction. This step requires a fluorinated benzene derivative and a suitable nucleophile.

    Methylation: The methyl group is introduced via a methylation reaction, typically using methyl iodide or a similar methylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: It is a key component in the development of antipsychotic medications, particularly for the treatment of schizophrenia and bipolar disorder.

    Industry: The compound is used in the formulation of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one involves its interaction with multiple neurotransmitter receptors in the brain. It acts as an antagonist at dopamine D1, D2, and D3 receptors, as well as serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors . Additionally, it has affinity for adrenergic and histamine receptors, contributing to its therapeutic effects in psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

    Quetiapine: Another antipsychotic compound with a similar dibenzo-thiazepine core.

    Clozapine: Shares structural similarities and is used for similar therapeutic purposes.

    Olanzapine: Another antipsychotic with a thienobenzodiazepine structure.

Uniqueness

11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one is unique due to its specific fluorophenyl substitution, which enhances its pharmacological profile and receptor binding affinity compared to other similar compounds .

Properties

Molecular Formula

C20H18FNOS

Molecular Weight

339.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-9-methyl-8,9,10,11-tetrahydro-6H-benzo[c][1,5]benzothiazepin-7-one

InChI

InChI=1S/C20H18FNOS/c1-12-10-16-19(17(23)11-12)20(13-6-8-14(21)9-7-13)24-18-5-3-2-4-15(18)22-16/h2-9,12,20,22H,10-11H2,1H3

InChI Key

VIBQRHWTFZQAMS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(SC3=CC=CC=C3N2)C4=CC=C(C=C4)F)C(=O)C1

Origin of Product

United States

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